7-Bromo-1,6-dimethyl-indazole
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Overview
Description
7-Bromo-1,6-dimethyl-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The presence of bromine and methyl groups in this compound enhances its chemical reactivity and potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1,6-dimethyl-indazole typically involves the bromination of 1,6-dimethyl-indazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the safety and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-1,6-dimethyl-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura or Stille coupling reactions to form complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
7-Bromo-1,6-dimethyl-indazole has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-1,6-dimethyl-indazole involves its interaction with specific molecular targets and pathways. The bromine atom and methyl groups can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. For example, it may inhibit specific kinases or modulate receptor activity, leading to its observed biological effects.
Comparison with Similar Compounds
1,6-Dimethyl-indazole: Lacks the bromine atom, which may result in different reactivity and biological activity.
7-Chloro-1,6-dimethyl-indazole: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and applications.
7-Bromo-1-methyl-indazole: Similar structure but with only one methyl group, leading to potential differences in reactivity and biological effects.
Uniqueness: 7-Bromo-1,6-dimethyl-indazole is unique due to the presence of both bromine and two methyl groups, which can enhance its chemical reactivity and potential for diverse applications. Its specific substitution pattern allows for targeted modifications and the development of novel derivatives with improved properties.
Properties
IUPAC Name |
7-bromo-1,6-dimethylindazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-6-3-4-7-5-11-12(2)9(7)8(6)10/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIRPUMMASRCRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=NN2C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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